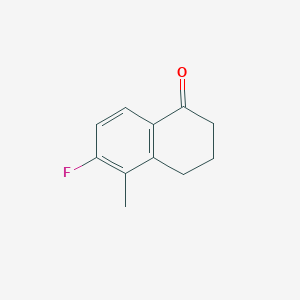
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a fluorine atom at the sixth position and a methyl group at the fifth position on the naphthalenone ring. It is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom at the sixth position of the naphthalenone ring using a fluorinating agent such as Selectfluor.
Methylation: Introduction of the methyl group at the fifth position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: Formation of the naphthalenone ring through cyclization reactions involving intermediates like 2-fluoro-5-methylbenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Reactors: Use of batch or continuous reactors to carry out the multi-step synthesis.
Purification: Purification of the final product through recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 6-fluoro-5-methyl-1-naphthalenone.
Reduction: Formation of 6-fluoro-5-methyl-1-naphthalenol.
Substitution: Formation of 6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one.
Scientific Research Applications
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluorine atom’s presence enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Methyl-3,4-dihydronaphthalen-1(2H)-one
- 6-Fluoro-5-methyl-1-naphthalenone
Uniqueness
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the simultaneous presence of both fluorine and methyl groups on the naphthalenone ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6H,2-4H2,1H3 |
InChI Key |
CFAZIHISOMCGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


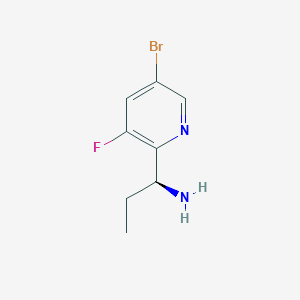
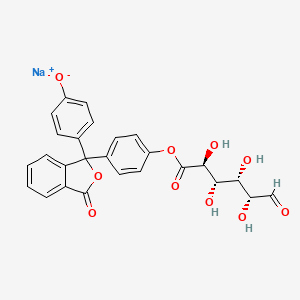





![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
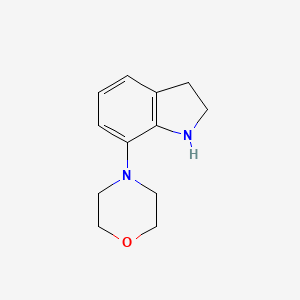

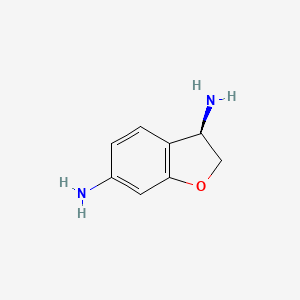
![(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine](/img/structure/B13041031.png)
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
